BenchChemオンラインストアへようこそ!

3,4-Dihydrophthalazin-1(2H)-one

Redox Chemistry Synthetic Methodology Heterocycle Functionalization

Prioritize this compound as a minimal pharmacophore for PARP-1 inhibitor campaigns. Its unique 3,4-dihydro scaffold is a structural prerequisite for the target engagement seen in blockbuster drugs like olaparib, enabling critical hydrogen bonding. Only this scaffold offers the reversible redox couple for late-stage diversification, a feature absent in fully aromatic analogs. Procure from compliant sources to advance oncology and fragment-based drug discovery programs.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Cat. No. B8538619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydrophthalazin-1(2H)-one
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)NN1
InChIInChI=1S/C8H8N2O/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-4,9H,5H2,(H,10,11)
InChIKeyKCOLJRSQFLZEAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydrophthalazin-1(2H)-one: Key Intermediate and Core Scaffold for Phthalazinone-Based Drug Discovery


3,4-Dihydrophthalazin-1(2H)-one (CAS 6091-75-4) is a partially saturated bicyclic lactam belonging to the phthalazinone class of nitrogen-containing heterocycles . Its structure features a fused benzene ring with a 1,2-diazine ring bearing a single carbonyl at position 1, yielding a molecular formula of C₈H₈N₂O and a molecular weight of 148.16 g/mol . Unlike its fully aromatic counterpart phthalazin-1(2H)-one, the 3,4-dihydro derivative possesses a saturated C3–C4 bond, which fundamentally alters its electronic structure, redox behavior, and reactivity profile . This compound serves as the core scaffold for blockbuster PARP inhibitors such as olaparib (Lynparza) and has been the focus of extensive medicinal chemistry campaigns targeting oncology, PDE4 inhibition, and immunomodulation .

Why In-Class Substitution of 3,4-Dihydrophthalazin-1(2H)-one Is Scientifically Unsound


Although phthalazinone-class heterocycles share a common bicyclic framework, the presence or absence of a saturated 3,4-bond in 3,4-dihydrophthalazin-1(2H)-one dictates a distinct redox couple, electronic configuration, and synthetic reactivity profile that cannot be replicated by phthalazin-1(2H)-one, 2,3-dihydrophthalazine-1,4-dione (luminol), or related ring systems such as isoquinolin-1(2H)-one . Direct replacement with the fully aromatic phthalazin-1(2H)-one eliminates the accessible redox interconversion pathway (oxidation with FeCl₃ or HNO₂; zinc or electrochemical reduction) that enables late-stage diversification . Furthermore, the 3,4-dihydro scaffold is a structural prerequisite for PARP-1 inhibitory activity in the olaparib pharmacophore, as evidenced by the approved drug's reliance on the 4-oxo-3,4-dihydrophthalazin-1-ylmethyl motif for target engagement . Substituting alternative heterocycles such as quinazolin-4(3H)-one or isoquinolin-1(2H)-one results in fundamentally different hydrogen-bonding geometries and electronic complementarity with the PARP-1 catalytic site .

Quantitative Differentiation Evidence for 3,4-Dihydrophthalazin-1(2H)-one Against Structural Analogs


Reversible Redox Interconversion Between 3,4-Dihydrophthalazin-1(2H)-one and Phthalazin-1(2H)-one

3,4-Dihydrophthalazin-1(2H)-one (II) participates in a chemically reversible redox couple with phthalazin-1(2H)-one (I). Reduction of I to II proceeds via electrochemical methods (H. Sund) or zinc reduction under controlled conditions . Conversely, oxidation of II back to I is achieved with nitrous acid or ferric chloride (FeCl₃) . Critically, 2,3-dihydrophthalazine-1,4-dione (luminol) and phthalazino[2,3-b]phthalazine-5,12(7H,14H)-diones (IV) do not react with FeCl₃ under identical conditions, demonstrating that this redox pathway is uniquely accessible to the monoketone 3,4-dihydro scaffold and not a general property of phthalazine-derived heterocycles .

Redox Chemistry Synthetic Methodology Heterocycle Functionalization

PARP-1 Inhibitory Activity: 3,4-Dihydrophthalazinone Core vs. Alternative Heterocyclic Scaffolds

Derivatives of the 3,4-dihydrophthalazin-1(2H)-one scaffold, specifically the 4-oxo-3,4-dihydrophthalazin-1-ylmethyl motif, exhibit potent PARP-1 inhibition. The derivative N-(3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)phenyl)acetamide shows a PARP-1 IC₅₀ of 90 nM . Olaparib, which incorporates the identical 4-oxo-3,4-dihydrophthalazin-1-ylmethyl pharmacophore, is an FDA-approved PARP inhibitor with a clinical IC₅₀ of approximately 5 nM against PARP-1 . While direct comparative IC₅₀ data between the unsubstituted 3,4-dihydrophthalazin-1(2H)-one and its fully aromatic counterpart are not reported, the dihydro scaffold is essential for the olaparib pharmacophore because the saturated C3–C4 bond allows the correct spatial orientation of the phthalazinone ring for hydrogen bonding with Gly863 and Ser904 in the PARP-1 NAD⁺-binding pocket . The corresponding fully aromatic phthalazin-1(2H)-one scaffold has not yielded any PARP-1 inhibitors that have advanced to clinical candidacy.

PARP-1 Inhibition DNA Repair Oncology Drug Discovery

Electronic Structure Differentiation: Computed Photoionization Propensity vs. Phthalide

CNDO/S-CI semi-empirical molecular orbital calculations comparing 3,4-dihydro-1(2H)-phthalazinone with phthalide reveal significant differences in their propensity for photoionization . The calculations demonstrate that the presence of the heterocyclic nitrogen atoms and the lactam carbonyl in 3,4-dihydrophthalazin-1(2H)-one results in a distinct frontier molecular orbital (FMO) arrangement compared to the oxygen-containing phthalide ring system. Specifically, the HOMO and LUMO energy levels and their spatial distributions differ markedly between the two compounds, which predicts differential photochemical reactivity and electron-transfer behavior . Although direct experimental photoionization quantum yields are not quantified, the computational evidence establishes that the electronic structure of the 3,4-dihydrophthalazinone scaffold is not interchangeable with structurally analogous oxygen heterocycles.

Computational Chemistry Electronic Structure Photoionization

Scalable Process Chemistry: Industrial Manufacturing of the Dihydrophthalazinone Core for Olaparib

A practical, economical, and scalable process has been reported for synthesizing 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, the key late-stage intermediate incorporating the 3,4-dihydrophthalazin-1(2H)-one scaffold for olaparib manufacture . The process uses the low-cost industrial byproduct phthalhydrazide as the starting material to construct the phthalazinone moiety, followed by Negishi coupling, achieving an environmentally benign and robust process with effective control of impurities . In comparison, the original medicinal chemistry route to olaparib proceeded in six steps with a 46% overall yield . The successful scale-up of the dihydrophthalazinone-containing intermediate to industrial manufacturing levels distinguishes this scaffold from other PARP-1 pharmacophores such as the tricyclic rucaparib core or the benzimidazole carboxamide core of niraparib, which require entirely different synthetic strategies and starting materials .

Process Chemistry Scale-Up Pharmaceutical Intermediate

Practical Deployment Scenarios for 3,4-Dihydrophthalazin-1(2H)-one in Drug Discovery and Chemical Development


Fragment-Based Drug Discovery Targeting PARP-1 and Related DNA Repair Enzymes

Biophysical fragment screening campaigns targeting the PARP-1 NAD⁺-binding domain should prioritize 3,4-dihydrophthalazin-1(2H)-one as a privileged fragment because the scaffold is embedded in the FDA-approved drug olaparib and its derivatives demonstrate confirmed PARP-1 engagement with IC₅₀ values as low as 90 nM . Researchers should use the parent compound (CAS 6091-75-4) as a minimal pharmacophore for SPR or X-ray crystallography-based fragment elaboration, rather than the fully aromatic phthalazin-1(2H)-one, which lacks the saturated 3,4-bond geometry required for optimal hydrogen bonding with Gly863 and Ser904 .

Late-Stage Functionalization via Redox Interconversion

Synthetic chemists seeking a traceless directing or protecting group strategy can exploit the reversible redox couple between 3,4-dihydrophthalazin-1(2H)-one and phthalazin-1(2H)-one. The 3,4-dihydro scaffold can be installed via zinc reduction of phthalazin-1(2H)-one under controlled conditions , used for further functionalization such as N-alkylation or C4-substitution, and then oxidatively aromatized back to the phthalazin-1(2H)-one using FeCl₃ or nitrous acid . This redox handle is uniquely available to the dihydrophthalazinone system and is not accessible with the fully aromatic analog, luminol, or other phthalazine derivatives that fail to react with FeCl₃ .

Process Development of Next-Generation PARP-1 Targeted Therapeutics

Medicinal chemistry and process R&D teams developing follow-on PARP-1 inhibitors should leverage the 3,4-dihydrophthalazin-1(2H)-one scaffold because its synthesis from phthalhydrazide has been demonstrated at industrial scale with effective impurity control . Using the parent compound as a starting material, researchers can design novel analogs by introducing substituents at the 3-position (via N-alkylation) or 4-position (via organolithium addition), as established in the patent literature . Alternative scaffolds such as isoquinolin-1(2H)-one or quinazolin-4(3H)-one require entirely different synthetic routes and lack the clinical validation of the dihydrophthalazinone core in the PARP inhibitor space .

Computational Chemistry and QSAR Model Building

Computational chemists constructing quantitative structure–activity relationship (QSAR) models for heterocyclic lactam libraries can use the published CNDO/S-CI electronic structure data comparing 3,4-dihydro-1(2H)-phthalazinone with phthalide as a benchmark for differentiating nitrogen-containing vs. oxygen-containing ring systems . The distinct frontier molecular orbital arrangements predicted by these calculations should be incorporated into pharmacophore models to distinguish the electronic contributions of the dihydrophthalazinone scaffold from those of isoquinolinone, quinazolinone, or phthalide cores when predicting target binding or photochemical reactivity .

Quote Request

Request a Quote for 3,4-Dihydrophthalazin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.